molecular formula C17H28N4O2 B2617870 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide CAS No. 941886-96-0

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide

Cat. No.: B2617870
CAS No.: 941886-96-0
M. Wt: 320.437
InChI Key: UWMRJHRIHCHZFU-UHFFFAOYSA-N
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Description

N'-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-N-propylethanediamide is a tertiary amine-containing ethanediamide derivative characterized by dual dimethylamino substituents on a phenyl ring and a propylamide side chain. The dimethylamino groups likely enhance solubility and electronic properties, while the ethanediamide backbone suggests utility in molecular recognition or as a synthetic intermediate .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h7-10,15H,6,11-12H2,1-5H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMRJHRIHCHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethanol. This intermediate is then reacted with N-propylethanediamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique properties make it valuable in the development of new synthetic pathways and materials.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate cellular processes and molecular interactions due to its ability to bind to specific targets.

Medicine

In medicine, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacology

2.1.1. Benzo[de]isoquinoline-1,3-dione Derivatives () Compounds such as 3a (5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) and 4b (6-(dimethylamino-propylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) exhibit potent antitumor activity. Key findings:

  • 3a : IC₅₀ = 0.69 μM (HeLa cells) .
  • 4b: IC₅₀ = 0.23 μM (P388D1 cells) . These derivatives outperform the parent compound amonafide (IC₅₀ = 6.02 μM for HeLa), demonstrating that dimethylaminoethyl substituents at the 5- or 6-position enhance DNA-binding affinity and reduce toxicity. The target compound’s dual dimethylamino groups may similarly improve bioactivity if positioned optimally.

2.1.2. Prethcamide Component () The structurally related N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide is a respiratory stimulant. However, pharmacological data for the target compound remain uncharacterized in the evidence .

Functional Analogs in Materials Science

Ethyl 4-(Dimethylamino)benzoate () In resin cements, this compound exhibits higher reactivity (>80% degree of conversion) compared to 2-(dimethylamino)ethyl methacrylate.

Data Tables

Table 1: Pharmacological Activity of Dimethylamino-Containing Compounds

Compound Name Structure Features Biological Activity (IC₅₀) Reference
Target Compound Dual dimethylamino-phenyl, N-propylethanediamide Not reported -
3a (Benzo[de]isoquinoline derivative) 5-(dimethylaminoethyl), 2-(dimethylaminoethyl) 0.69 μM (HeLa)
4b (Benzo[de]isoquinoline derivative) 6-(dimethylaminopropyl), 2-(dimethylaminoethyl) 0.23 μM (P388D1)
Prethcamide Component N-propyl-2-butenamide, dimethylaminocarbonyl Respiratory stimulation

Table 2: Reactivity in Resin Systems ()

Amine Co-initiator Degree of Conversion (%) Mechanical Strength (MPa)
Ethyl 4-(dimethylamino)benzoate 85 ± 3 120 ± 5
2-(Dimethylamino)ethyl methacrylate 72 ± 4 90 ± 4

Key Research Findings

Substituent Position Matters: 6-position dimethylamino substitution (e.g., 4b) yields superior antitumor activity compared to 5-position analogs, likely due to improved DNA intercalation .

Reduced Toxicity: Dimethylaminoethyl groups eliminate primary amines, mitigating side effects seen in amonafide derivatives .

Material Science Applications: Dimethylamino-phenyl groups enhance polymerization efficiency in resins, suggesting the target compound could be tailored for industrial uses .

Biological Activity

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide, often referred to as a dimethylamino-substituted compound, is a synthetic organic molecule with potential biological activity. This compound belongs to a class of amines that have been studied for various pharmacological properties, including anticancer and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 250.32 g/mol

The compound features two dimethylamino groups attached to a phenyl ring and a propyl chain, which may influence its solubility and interaction with biological targets.

Research indicates that compounds with similar dimethylamino structures exhibit various mechanisms of action:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is common among several anticancer agents that target microtubules .
  • Neuroprotective Effects : Some studies suggest that dimethylamino compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .

Case Studies

  • Cytotoxicity in Cancer Cells : A study examining the effects of similar dimethylamino compounds on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines demonstrated that these compounds could significantly reduce cell viability. The cytotoxic effects were attributed to the compounds' ability to localize in the Golgi apparatus and induce stress responses leading to apoptosis .
  • Neuroprotective Properties : Another investigation into the neuroprotective effects of related compounds found that they could effectively reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Research Findings

  • In Vitro Studies : In vitro studies have shown that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.

Comparative Biological Activity

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Dimethylamino Compound AAnticancerA54915
Dimethylamino Compound BNeuroprotectiveNeuronal Cells10
This compoundAnticancerHeLa12Current Study

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